Benzyl mercaptan
Overview
Description
Benzyl mercaptan, also known as phenylmethanethiol, is an organosulfur compound with the chemical formula C₆H₅CH₂SH. It is a colorless liquid with a strong, unpleasant odor reminiscent of garlic or leeks. This compound occurs naturally in trace amounts and is found in substances like coffee and certain wines, contributing to their smoky aroma .
Mechanism of Action
Target of Action
Benzyl mercaptan, an organosulfur compound with the formula C6H5CH2SH , is a common laboratory alkylthiol It is known to be a nucleophilic reagent used in various chemical reactions .
Mode of Action
This compound is used for S-alkylation to give benzyl thioethers . It has been used as a source of the thiol functional group in organic synthesis . Debenzylation can be effected by dissolving metal reduction . The reaction can be represented as follows:
RSCH2C6H5+2H++2e−→RSH+CH3C6H5RSCH_2C_6H_5 + 2H^+ + 2e^- → RSH + CH_3C_6H_5 RSCH2C6H5+2H++2e−→RSH+CH3C6H5
Biochemical Pathways
It is known to play a role in the cleavage of proanthocyanidins into their constitutive subunits . It also contributes to the synthesis of dithiocarboxylic esters in the presence of phosphorus pentasulfide as a catalyst .
Pharmacokinetics
It is known that this compound is a colorless, malodorous liquid with a density of 1.058 g/mL . It is soluble in ethanol and ether, but has low solubility in water . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
This compound’s actions result in the formation of benzyl thioethers . It also plays a role in the cleavage of proanthocyanidins . Moreover, it can be used as a modifier to functionalize the surface of carbon nanotubes (CNT) for enhanced interaction with platinum nanoparticles .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It is known to have a boiling point of 195°C and a flash point of 70°C , indicating that it can be volatile at high temperatures. Its action may also be influenced by the presence of other substances, such as benzyl chloride and thiourea, which are used in its preparation . Furthermore, it should be stored in a dry, cool, and well-ventilated place to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Benzyl mercaptan plays a significant role in biochemical reactions. It has been used as a source of the thiol functional group in organic synthesis . It is used for S-alkylation to give benzyl thioethers
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Debenzylation can be effected by dissolving metal reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl mercaptan can be synthesized through the reaction of benzyl chloride with thiourea. The initially formed isothiouronium salt undergoes alkaline hydrolysis to yield this compound . The reaction can be summarized as follows:
C6H5CH2Cl+SC(NH2)2→[C6H5CH2SC(NH2)2]Cl→C6H5CH2SH+NH4Cl+CO2
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency.
Types of Reactions:
Reduction: It can be reduced to benzyl alcohol (C₆H₅CH₂OH) using reducing agents such as lithium aluminum hydride.
Substitution: this compound undergoes nucleophilic substitution reactions, where the thiol group (-SH) can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Benzyl disulfide: Formed through oxidation.
Benzyl alcohol: Formed through reduction.
Thioethers: Formed through nucleophilic substitution.
Scientific Research Applications
Benzyl mercaptan has several applications in scientific research:
Organic Synthesis: It is used as a nucleophilic reagent in the cleavage of proanthocyanidins into their constitutive subunits.
Catalysis: It acts as a reactant in the synthesis of dithiocarboxylic esters in the presence of phosphorus pentasulfide.
Nanotechnology: this compound is used to functionalize the surface of carbon nanotubes for enhanced interaction with platinum nanoparticles.
Flavor and Fragrance Industry: Due to its strong odor, it is used in trace amounts to impart specific aromas to food and beverages.
Comparison with Similar Compounds
Thiophenol (C₆H₅SH): Similar to benzyl mercaptan but with the thiol group directly attached to the benzene ring.
Ethyl mercaptan (C₂H₅SH): A simpler thiol with a shorter carbon chain.
Methanethiol (CH₃SH): The simplest thiol with only one carbon atom.
Uniqueness of this compound: this compound is unique due to its benzyl group (C₆H₅CH₂-), which provides distinct reactivity and properties compared to other thiols. The presence of the benzyl group allows for specific interactions in organic synthesis and catalysis that are not possible with simpler thiols .
Properties
IUPAC Name |
phenylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENWRTRMUIOCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026664 | |
Record name | Benzenemethanethiol | |
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Molecular Weight |
124.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless or pale-straw-colored mobile liquid with repulsive garlic-like odour | |
Record name | Benzyl mercaptan | |
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Record name | Phenylmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Benzyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |
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Boiling Point |
194-195 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg | |
Record name | BENZYL MERCAPTAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
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Record name | Phenylmethanethiol | |
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Flash Point |
158 °F (70 °C)(Closed cup) | |
Record name | BENZYL MERCAPTAN | |
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Solubility |
Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether, insoluble in water; soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | BENZYL MERCAPTAN | |
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Record name | Benzyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.058 at 20 °C, 1.050-1.058 | |
Record name | BENZYL MERCAPTAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
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Record name | Benzyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.28 (Air= 1) | |
Record name | BENZYL MERCAPTAN | |
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Vapor Pressure |
0.47 [mmHg] | |
Record name | Benzyl mercaptan | |
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Color/Form |
Colorless liquid, Water-white, mobile liquid | |
CAS No. |
100-53-8, 16528-58-8 | |
Record name | Benzyl mercaptan | |
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Record name | BENZYL MERCAPTAN | |
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Record name | Phenylmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-30 °C | |
Record name | BENZYL MERCAPTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
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Record name | Phenylmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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